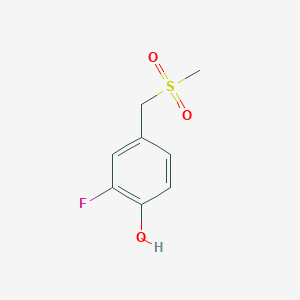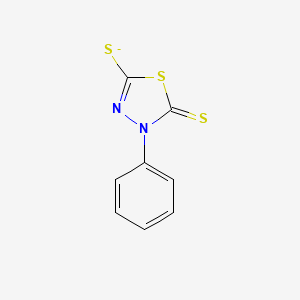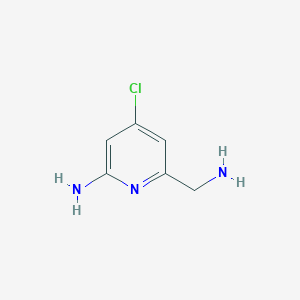
2-Amino-5-chloro-3-cyclopropylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-chloro-3-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H10ClNO2. It is a derivative of benzoic acid, featuring an amino group at the 2-position, a chlorine atom at the 5-position, and a cyclopropyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3-cyclopropylbenzoic acid typically involves the chlorination of 2-Amino-3-cyclopropylbenzoic acid. One common method includes the use of N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure regioselectivity, resulting in the chlorination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-chloro-3-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through reactions like Suzuki coupling, where a palladium catalyst is used to introduce aryl or alkyl groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Esterification and Amidation: The carboxylic acid group can be converted to esters or amides using alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
N-Chlorosuccinimide (NCS): Used for chlorination reactions.
Palladium Catalysts: Employed in Suzuki coupling reactions.
Dicyclohexylcarbodiimide (DCC): Used for esterification and amidation reactions.
Major Products Formed
Substituted Benzoic Acids: Through substitution reactions.
Nitro and Amino Derivatives: Through oxidation and reduction reactions.
Esters and Amides: Through esterification and amidation reactions.
Aplicaciones Científicas De Investigación
2-Amino-5-chloro-3-cyclopropylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Explored for its properties in the development of new materials with specific chemical functionalities.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-chloro-3-cyclopropylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Amino-5-chlorobenzoic acid: Lacks the cyclopropyl group, making it less sterically hindered.
2-Amino-3-cyclopropylbenzoic acid:
Uniqueness
2-Amino-5-chloro-3-cyclopropylbenzoic acid is unique due to the presence of both the chlorine and cyclopropyl groups, which can influence its chemical reactivity and interactions with biological targets. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H10ClNO2 |
|---|---|
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
2-amino-5-chloro-3-cyclopropylbenzoic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-6-3-7(5-1-2-5)9(12)8(4-6)10(13)14/h3-5H,1-2,12H2,(H,13,14) |
Clave InChI |
WMTZFWOSIPWKRF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C(=CC(=C2)Cl)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)





